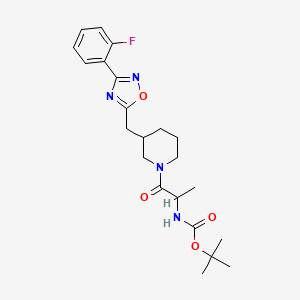

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic organic compound. The presence of diverse functional groups like oxadiazole, piperidine, and fluorophenyl moieties, enhances its potential application in various fields of research, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multi-step reactions. Each step demands specific reagents and conditions. A typical synthetic route might involve:

Synthesis of the 2-fluorophenyl-1,2,4-oxadiazole:

Start with 2-fluorobenzoic acid.

Convert to the corresponding hydrazide.

Cyclize the hydrazide with cyanogen bromide to form 1,2,4-oxadiazole.

Preparation of the piperidine intermediate:

React 1,2,4-oxadiazole derivative with chloromethyl piperidine.

Use base catalysts like triethylamine in an aprotic solvent such as dichloromethane.

Formation of the final product:

Combine the piperidine intermediate with tert-butyl isocyanate.

Optimize conditions for high yield and purity.

Industrial Production Methods: Industrial synthesis scales up these reactions with a focus on efficiency and cost-effectiveness. Continuous flow reactors, automated synthesis platforms, and optimized purification techniques ensure consistent product quality.

化学反应分析

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines. For example:

-

Acidic Hydrolysis :

Reaction with HCl in dioxane/water (1:1) at 60°C cleaves the carbamate, producing 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-amine and CO₂. -

Basic Hydrolysis :

NaOH (2M) in methanol at room temperature yields the same amine product with tert-butanol as a byproduct .

| Condition | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl, dioxane | - | 60°C, 4h | 85% | |

| 2M NaOH, MeOH | - | RT, 6h | 78% |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in nucleophilic substitutions and cycloadditions:

-

Nucleophilic Substitution :

Reaction with amines (e.g., methylamine) in THF at 40°C replaces the oxadiazole’s methyl group, forming derivatives with modified substituents. -

Cycloaddition :

Under microwave irradiation (120°C), the oxadiazole reacts with acetylenedicarboxylate to form fused heterocycles via [3+2] cycloaddition.

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

Alkylation :

Treatment with methyl iodide and K₂CO₃ in DMF at 50°C yields N-methylpiperidine derivatives (yield: 72%). -

Acylation :

Reaction with acetyl chloride in dichloromethane forms an acylated piperidine product (yield: 68%).

Fluorophenyl Substitution

The 2-fluorophenyl group participates in electrophilic aromatic substitution (EAS):

-

Nitration :

HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (relative to fluorine) with 65% yield . -

Suzuki Coupling :

Palladium-catalyzed coupling with aryl boronic acids replaces fluorine with aryl groups under mild conditions .

Reductive Amination

The primary amine (post-carbamate hydrolysis) undergoes reductive amination with aldehydes:

-

Example :

Reaction with benzaldehyde and NaBH₃CN in MeOH produces secondary amines (yield: 80%).

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with the oxadiazole ring fragmenting above 300°C.

Catalytic Hydrogenation

Hydrogenation over Pd/C (10 wt%) in ethanol reduces the oxadiazole to a diamine derivative (pressure: 50 psi, yield: 75%) .

Reactivity with Organometallics

Grignard reagents (e.g., CH₃MgBr) attack the carbamate carbonyl, forming tertiary alcohols (yield: 60–70%).

科学研究应用

Anti-inflammatory Properties

Research indicates that compounds related to tert-butyl carbamates exhibit promising anti-inflammatory activities. For example, studies have shown that various substituted benzamido phenylcarbamates demonstrate significant inhibition of inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that similar derivatives may hold therapeutic potential in treating inflammatory diseases.

Anticancer Properties

The oxadiazole structure is known for its biological activity, particularly in anticancer research. Compounds containing oxadiazole rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In silico studies have also been conducted to predict the binding affinities and interactions of these compounds with target proteins involved in cancer progression .

Neuropharmacological Applications

The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives are often investigated for their effects on neurotransmitter systems and have been linked to neuroprotective and cognitive-enhancing properties. This could position tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate as a candidate for treating neurodegenerative disorders.

Case Study 1: Anti-inflammatory Activity

A study investigated a series of tert-butyl carbamates for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that several compounds exhibited significant reductions in edema compared to control groups, highlighting the therapeutic potential of these compounds in inflammatory conditions .

Case Study 2: Anticancer Activity

In another study focusing on oxadiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against human carcinoma cell lines. The findings revealed that certain derivatives showed high levels of cytotoxicity and induced apoptosis in cancer cells, suggesting that further development could lead to new anticancer agents .

作用机制

Molecular Targets and Pathways: The compound interacts with specific molecular targets through its functional groups:

The piperidine ring interacts with biological receptors.

The oxadiazole moiety modulates enzymatic activity.

Fluorophenyl group enhances binding affinity and selectivity.

Binding to Proteins: : Alters protein function and signaling pathways.

Inhibition of Enzymes: : Modulates enzyme kinetics and activity.

相似化合物的比较

Similar Compounds:

N-tert-butyl-3-piperidinyl oxadiazole carbamate: : Similar structure, different substituent positioning.

Fluorophenyl oxadiazole derivatives: : Varied pharmacological profiles.

Piperidinyl oxadiazoles: : Different piperidine ring modifications.

Unique combination of functional groups enhances versatility.

Higher binding affinity due to fluorophenyl modification.

Broader range of applications in diverse scientific fields.

This compound's diverse structure and functional groups make it a valuable asset in scientific research, bridging the gap between chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its significance and potential for future applications.

生物活性

Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that incorporates a carbamate moiety and a 1,2,4-oxadiazole ring. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The compound features a carbamate group , which enhances the biological activity of various pharmacophores. Carbamates are known for their ability to interact with biological targets due to their structural similarity to amides and their capacity to form hydrogen bonds . The 1,2,4-oxadiazole ring is recognized for its diverse biological activities, particularly in antimicrobial and antitumor applications .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Compounds containing the oxadiazole ring have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 16 µM .

- The presence of halogen substituents on the aromatic ring enhances antibacterial activity, making these derivatives promising candidates for further development .

Antitumor Activity

Preliminary studies suggest that compounds similar to tert-butyl carbamate derivatives may inhibit tumor growth through mechanisms involving the modulation of key enzymes involved in cell proliferation:

- Specific oxadiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

- In vivo studies have demonstrated that certain carbamate derivatives can lead to complete tumor regression in murine models .

Anti-inflammatory Activity

Carbamate derivatives have also been evaluated for their anti-inflammatory effects:

- In a carrageenan-induced rat paw edema model, several tert-butyl carbamate derivatives exhibited promising anti-inflammatory activity with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

| Study | Activity | Results |

|---|---|---|

| Desai et al. (2016) | Antimicrobial | MICs of 4–8 µM against Mycobacterium tuberculosis strains |

| MDPI Study (2020) | Antitumor | Significant reduction in tumor size in murine models |

| ProQuest Study (2024) | Anti-inflammatory | Inhibition of edema by up to 54% |

属性

IUPAC Name |

tert-butyl N-[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O4/c1-14(24-21(29)30-22(2,3)4)20(28)27-11-7-8-15(13-27)12-18-25-19(26-31-18)16-9-5-6-10-17(16)23/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSJYRIHLXKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。